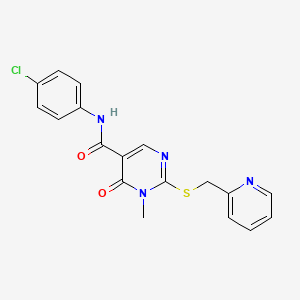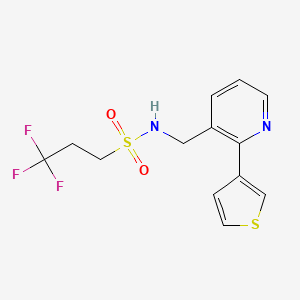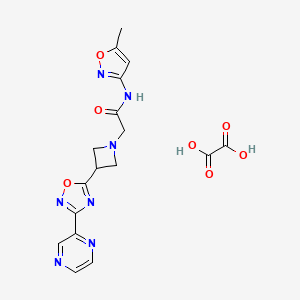![molecular formula C10H15F3N4O2 B2484225 Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate CAS No. 2226182-92-7](/img/structure/B2484225.png)
Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl carbamates are a class of organic compounds that are commonly used in organic synthesis, particularly in the protection of amines . They are known for their stability towards most nucleophiles and bases .
Synthesis Analysis
Tert-butyl carbamates can be synthesized through the reaction of tert-butyl alcohol with isocyanates . In addition, they can be formed by the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates generally consists of a carbamate group (OC(O)NH) attached to a tert-butyl group . The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Tert-butyl carbamates are known to participate in a variety of chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with various aryl halides . They can also be used in the synthesis of tetrasubstituted pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates can vary depending on the specific compound. For example, tert-butyl carbamate has a molecular weight of 117.1463 . Other related compounds have different molecular weights .Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-4-6(14)16-17(7)5-10(11,12)13/h4H,5H2,1-3H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQSGCISPYIJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)
![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)
![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2484157.png)


![N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484160.png)
![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)
